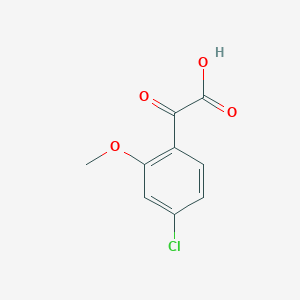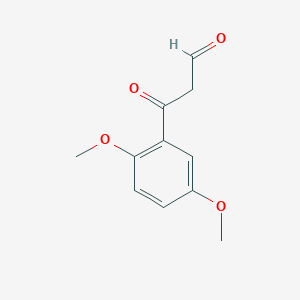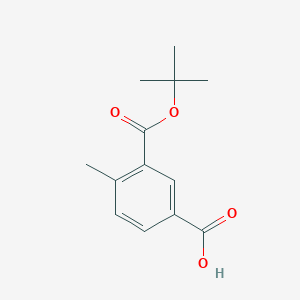![molecular formula C12H14Cl2N2 B13533531 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Métodos De Preparación
The synthesis of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride typically involves the reaction of phenyl(pyridin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Synthetic Route: The starting material, phenyl(pyridin-2-yl)methanamine, is reacted with hydrochloric acid in a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action include coordination with metal centers and participation in redox reactions .
Comparación Con Compuestos Similares
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds such as:
Phenyl(pyridin-2-yl)methanamine: The parent compound without the dihydrochloride salt.
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: A similar compound with an additional oxygen atom in the structure.
N-methyl-1-(pyridin-2-yl)methanamine: A methylated derivative of the parent compound .
The uniqueness of this compound lies in its stability and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H14Cl2N2 |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
(2-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H |
Clave InChI |
XEJCVDRJBXUYPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)



![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)








![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
